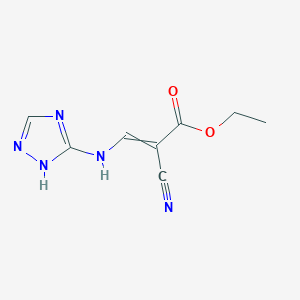

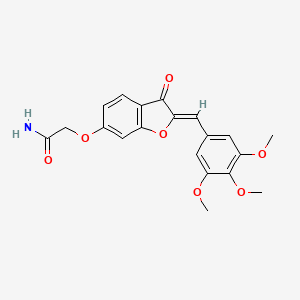

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

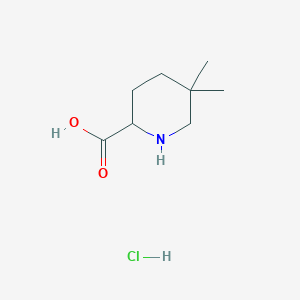

The molecular structure of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 nitrile (aliphatic), and 1 Triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a melting point of 200–202 °C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Triazole Derivatives in Drug Development

Triazole derivatives have been extensively explored for their potential in the development of new drugs due to their broad range of biological activities. The structural versatility of triazoles allows for significant variations, enabling the preparation of new compounds with diverse biological activities. Research has highlighted the importance of triazole derivatives in the pharmaceutical industry, especially for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. These compounds have been studied for their efficacy against neglected diseases, showcasing the necessity for innovative methods to synthesize triazoles that align with green chemistry principles, energy savings, and sustainability. The urgency to discover new prototypes for emerging diseases and drug-resistant bacteria emphasizes the relevance of triazole derivatives in addressing global health challenges (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The chemical synthesis of 1,2,3-triazoles, including derivatives similar to ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate, involves strategies that enhance the molecule's interaction with biological targets through hydrogen bonding and dipole-dipole interactions. The copper(I) catalyzed azide-alkyne cycloaddition, a pivotal reaction in click chemistry, is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction demonstrates the significant interest in 1,2,3-triazoles for their wide-ranging biological activities and underlines the ongoing research aimed at developing new triazole-based biologically active compounds (Kaushik et al., 2019).

Environmental and Industrial Applications

Beyond pharmaceuticals, triazole derivatives have found applications in environmental and industrial contexts. For instance, the biodegradation and fate of similar ether compounds in soil and groundwater have been studied, highlighting microbial pathways capable of degrading these substances. Such research is pivotal in understanding the environmental impact and potential bioremediation strategies for compounds related to this compound (Thornton et al., 2020).

作用機序

Target of Action

The primary targets of ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction leads to significant changes in the cellular environment, particularly in the context of neuroprotection and anti-inflammatory responses .

Biochemical Pathways

The compound affects several biochemical pathways. It exhibits promising neuroprotective and anti-inflammatory properties by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This inhibition results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the compound’s action is a significant reduction in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a decrease in inflammation and an increase in neuroprotection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reaction of the compound occurs readily under controlled conditions . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds in the environment .

特性

IUPAC Name |

ethyl 2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPUPEZXSPROOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=NN1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)

![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)

![2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone](/img/structure/B2396903.png)

![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)